molecular formula C14H13NO2S B2917196 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde CAS No. 885457-15-8

2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde

Cat. No.: B2917196
CAS No.: 885457-15-8
M. Wt: 259.32
InChI Key: LUKPJXMBISIERV-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde typically involves the reaction of 1,3-benzoxazole-2-thiol with cyclohex-1-ene-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde: shares similarities with other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique structure, which combines the benzoxazole ring with a cyclohexene moiety and an aldehyde group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-9-10-5-1-4-8-13(10)18-14-15-11-6-2-3-7-12(11)17-14/h2-3,6-7,9H,1,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKPJXMBISIERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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